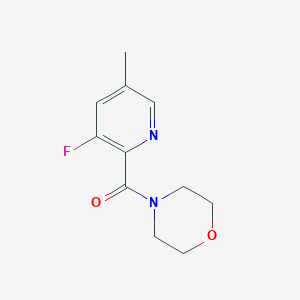

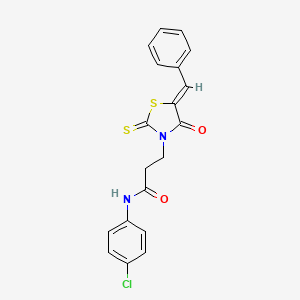

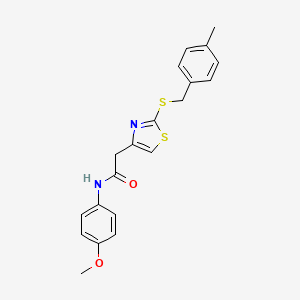

1-(2-cyanophenyl)-N-cyclopropylmethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

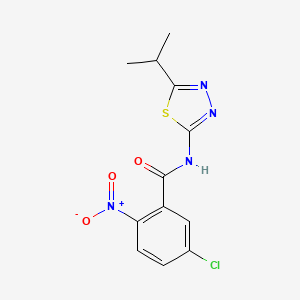

1-(2-cyanophenyl)-N-cyclopropylmethanesulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a sulfonamide derivative that has been shown to possess various pharmacological properties, including anticonvulsant, analgesic, and anti-inflammatory effects.

Aplicaciones Científicas De Investigación

Asymmetric Cyclopropanation

- The Rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes provides a method for the synthesis of functionalized cyclopropanes in a highly diastereoselective and enantioselective mode, useful for asymmetric synthesis (Davies et al., 1996).

Nucleophilic Substitutions

- 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides undergo regioselective Pd(0) catalyzed nucleophilic substitution, providing cyclopropylideneethyl derivatives as building blocks of high synthetic potential, which can be utilized in developing pharmacologically active compounds (Stolle et al., 1992).

Synthesis of Vinylsulfones and Vinylsulfonamides

- A study presents a protocol for the synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide, highlighting their potential in synthetic organic chemistry due to a wide range of biological activities (2020).

Catalytic Cyclopropanation

- Phenyldiazomethane reacts with electron-deficient alkenes in the presence of transition metal catalysts and sulfides to give cyclopropanes, indicating the role of sulfides in mediating these reactions, which could be applied in the synthesis of various organic compounds (Aggarwal et al., 2000).

Antimicrobial Evaluation

- New heterocyclic compounds incorporating the sulfamoyl moiety were synthesized for use as antimicrobial agents, showcasing the application of sulfonamide moieties in developing new pharmacologically active compounds (Darwish et al., 2014).

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as perampanel, act as selective non-competitive antagonists of ampa receptors .

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets in a manner similar to other ampa receptor antagonists .

Biochemical Pathways

It is known that ampa receptor antagonists can affect various neurological pathways, leading to changes in neuronal excitability .

Pharmacokinetics

Similar compounds are known to be metabolized in the liver, primarily via cyp3a4 and/or cyp3a5, and are excreted in the feces and urine .

Result of Action

It can be hypothesized that, like other ampa receptor antagonists, it may lead to changes in neuronal excitability .

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can affect the action of similar compounds .

Propiedades

IUPAC Name |

1-(2-cyanophenyl)-N-cyclopropylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c12-7-9-3-1-2-4-10(9)8-16(14,15)13-11-5-6-11/h1-4,11,13H,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZOAJJIRZSBPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)CC2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-cyanophenyl)-N-cyclopropylmethanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

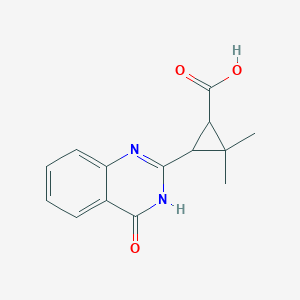

![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2680679.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2680682.png)